molecular formula C21H24N4O2S B2573815 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034510-54-6

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2573815
CAS No.: 2034510-54-6
M. Wt: 396.51
InChI Key: ACOSBBASMUTUIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .

Scientific Research Applications

Antibacterial Agents

Sulfonamide derivatives have been explored for their antibacterial properties. A study demonstrated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, showing potential as antibacterial agents. Such compounds include pyrazole and oxazole derivatives, showcasing the versatility of sulfonamides in contributing to novel antibacterial solutions (Azab, Youssef, & El-Bordany, 2013).

CNS Disorders Treatment

Sulfonamide derivatives have also been identified as potential treatments for central nervous system (CNS) disorders. Research into N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines revealed compounds with potent and selective 5-HT7 receptor antagonist properties. This includes findings on compounds with antidepressant-like and pro-cognitive properties, which could lead to new treatments for CNS disorders (Canale et al., 2016).

Anticancer and Radiosensitizing Evaluation

Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and potential as radiosensitizing agents. This research underscores the role of sulfonamides in the development of new therapeutic strategies for cancer treatment, highlighting their utility in enhancing the efficacy of radiation therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Hybrid Compounds with Biological Activity

The integration of sulfonamide groups into hybrid compounds has been explored for various biological activities. This includes the development of two-component sulfonamide hybrids, demonstrating the broad applicability of sulfonamides in medicinal chemistry to address different pharmacological needs (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to produce an effect within the body .

Safety and Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves discussing potential areas of future research. It could include potential applications, modifications to improve its properties, or new synthesis methods .

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-16-13-21(19-7-4-10-22-15-19)24-25(16)12-11-23-28(26,27)20-9-8-17-5-2-3-6-18(17)14-20/h4,7-10,13-15,23H,2-3,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOSBBASMUTUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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